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Compound of Interest

Compound Name: Lamellarin H

Cat. No.: B15591829 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the marine

alkaloid Lamellarin H, a compound of significant interest due to its potent biological activities,

including the inhibition of topoisomerase I. This document compiles nuclear magnetic

resonance (NMR), mass spectrometry (MS), and infrared (IR) data into a structured format for

easy reference and comparison. Detailed experimental protocols for acquiring this data are

also provided, alongside a visualization of the compound's mechanism of action.

Spectroscopic Data of Lamellarin H
The structural elucidation of Lamellarin H relies on a combination of spectroscopic techniques.

The following tables summarize the key data obtained from 1H NMR, 13C NMR, mass

spectrometry, and infrared spectroscopy.

Nuclear Magnetic Resonance (NMR) Data
Table 1: 1H NMR Spectral Data of Lamellarin H
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

Data not explicitly

available in a

tabulated format in the

searched resources.

Table 2: 13C NMR Spectral Data of Lamellarin H

Chemical Shift (δ) ppm Assignment

Data not explicitly available in a tabulated format

in the searched resources.

Note: While numerous publications on the total synthesis of Lamellarin H exist, which would

contain this data, a specific tabulated list of 1H and 13C NMR chemical shifts was not found in

the publicly available abstracts and summaries. Researchers are advised to consult the full text

and supporting information of total synthesis publications for detailed assignments.

Mass Spectrometry (MS) Data
Table 3: Mass Spectrometry Data for Lamellarin H

Technique Ionization Mode Observed m/z Interpretation

High-Resolution Mass

Spectrometry (HR-

MS)

Electrospray

Ionization (ESI)

Specific m/z value not

explicitly stated in the

searched resources.

[M+H]+ or [M-H]-

corresponding to the

molecular formula of

Lamellarin H

(C30H23NO10).

Infrared (IR) Spectroscopy Data
Table 4: Infrared (IR) Absorption Data for Lamellarin H
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Wavenumber (cm-1) Functional Group Assignment

Specific peak values not explicitly stated in the

searched resources.

Hydroxyl (-OH), Carbonyl (C=O) of the lactone,

Aromatic (C=C), C-O stretching.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments used in the

characterization of Lamellarin H and related polycyclic aromatic alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of Lamellarin H (typically 1-5 mg) is dissolved in a

deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) in a 5 mm NMR tube. The

choice of solvent is crucial to avoid signal overlap with the analyte.

Instrumentation:1H and 13C NMR spectra are recorded on a high-field NMR spectrometer

(e.g., 400, 500, or 600 MHz).

1H NMR Acquisition: One-dimensional proton NMR spectra are acquired using a standard

pulse sequence. Key parameters include a sufficient number of scans to achieve a good

signal-to-noise ratio, a spectral width covering the expected chemical shift range for aromatic

and other protons, and a relaxation delay that allows for quantitative integration if required.

13C NMR Acquisition: One-dimensional carbon NMR spectra are typically acquired with

proton decoupling to simplify the spectrum. DEPT (Distortionless Enhancement by

Polarization Transfer) experiments (DEPT-90 and DEPT-135) are often performed to

differentiate between CH, CH2, and CH3 groups.

2D NMR Experiments: To aid in the complete and unambiguous assignment of proton and

carbon signals, a suite of 2D NMR experiments is employed. These include:

COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton

and carbon atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is critical for assembling the molecular

structure.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected using appropriate NMR processing software. Chemical

shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of Lamellarin H is prepared in a suitable solvent

compatible with the ionization source, such as methanol or acetonitrile, often with the

addition of a small amount of formic acid (for positive ion mode) or ammonia (for negative ion

mode) to promote ionization.

Instrumentation: High-resolution mass spectrometry is performed on an instrument such as a

Time-of-Flight (TOF) or Orbitrap mass analyzer, coupled to an electrospray ionization (ESI)

source.

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or

through a liquid chromatography (LC) system. Full scan mass spectra are acquired in both

positive and negative ion modes to determine the accurate mass of the molecular ion.

Tandem MS (MS/MS): To obtain structural information, tandem mass spectrometry is

performed. The molecular ion of interest is selected and subjected to collision-induced

dissociation (CID) to generate a characteristic fragmentation pattern.

Data Analysis: The accurate mass measurement of the molecular ion is used to determine

the elemental composition. The fragmentation pattern from the MS/MS spectrum provides

valuable information about the connectivity of the molecule, helping to confirm the structure.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples like Lamellarin H, the Attenuated Total Reflectance

(ATR) technique is commonly used. A small amount of the solid sample is placed directly

onto the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr (potassium bromide)
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pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing

the mixture into a thin, transparent disk.

Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used to record the

spectrum.

Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is first

recorded. Then, the sample spectrum is recorded. The instrument measures the interference

pattern of the infrared beam, which is then mathematically converted into an absorption or

transmission spectrum via a Fourier transform. The spectrum is typically recorded in the mid-

infrared range (4000-400 cm-1).

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands

corresponding to the various functional groups present in the Lamellarin H molecule, such

as O-H, C=O, C=C, and C-O bonds.

Mechanism of Action: Topoisomerase I Inhibition
Lamellarin H exerts its cytotoxic effects primarily through the inhibition of human

topoisomerase I, a crucial enzyme involved in DNA replication and transcription. The following

diagram illustrates the proposed mechanism of inhibition.
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Caption: Mechanism of Topoisomerase I inhibition by Lamellarin H.

The diagram illustrates that Lamellarin H stabilizes the covalent complex between

topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This stabilized ternary

complex becomes a roadblock for the DNA replication machinery, leading to the formation of

lethal double-strand breaks and ultimately, cell death. This mode of action is a key area of

investigation for the development of Lamellarin H and its analogues as potential anticancer

agents.

To cite this document: BenchChem. [Spectroscopic and Mechanistic Insights into Lamellarin
H: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15591829#spectroscopic-data-for-lamellarin-h-nmr-
ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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